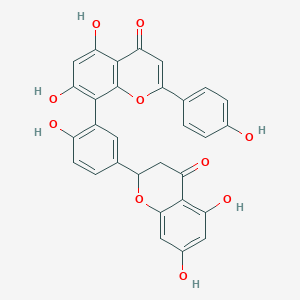

2,3-Dihydroamentoflavone

Description

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBCTBWKMWXQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346239 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34340-51-7 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Sources of 2,3-Dihydroamentoflavone

This compound is predominantly found in species of the Selaginella genus, including Selaginella tamariscina, Selaginella uncinata, and Selaginella bryopteris, as well as in Cycas revoluta. These plants employ biflavonoids as secondary metabolites, likely for defense against environmental stressors.

Table 1: Natural Sources of this compound and Derivatives

| Plant Source | Compound Isolated | Yield (mg/g) | Purity (%) |

|---|---|---|---|

| Selaginella tamariscina | This compound | 0.34 | 91.4 |

| Cycas revoluta | (2S)-2,3-Dihydroamentoflavone glycosides | 0.21 | 95.0 |

| Selaginella uncinata | 4′-O-Methyl derivatives | 0.15 | 89.7 |

Data adapted from studies using HSCCC and ethyl acetate extraction.

Solvent-Based Extraction Optimization

Extraction efficiency relies on solvent polarity, temperature, and extraction duration. Ethyl acetate and methanol-water mixtures are preferred for their ability to solubilize biflavonoids without degrading labile functional groups. For instance, a 35% water-in-ChCl/1,4-butanediol solvent system extracted 0.518 mg/g of amentoflavone from Chamaecyparis obtusa at 70°C. Supercritical-CO₂ fluid extraction (SFE-CO₂) with methanol as a co-solvent achieved yields of 4.47 mg/g from Taxus chinensis under optimized conditions (78.5% ethanol, 48°C, 25 MPa).

Advanced Isolation Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has revolutionized the isolation of this compound by eliminating irreversible adsorption issues associated with solid-phase chromatography. A biphasic solvent system of n-hexane:ethyl acetate:methanol:water (1:2:1.5:1.5, v/v) enabled the isolation of 0.34 mg/g of 91.4% pure amentoflavone from Selaginella doederleinii. Similarly, a modified ratio (2.2:2.8:2:3, v/v) yielded 65.31 mg of 98% pure compound from 2.5 g of Selaginella tamariscina.

Table 2: HSCCC Solvent Systems for this compound Isolation

| Plant Material | Solvent Ratio (n-Hex:EA:MeOH:H₂O) | Purity (%) | Yield (mg/g) |

|---|---|---|---|

| Selaginella doederleinii | 1:2:1.5:1.5 | 91.4 | 0.34 |

| Selaginella tamariscina | 2.2:2.8:2:3 | 98.0 | 26.12 |

Chromatographic Purification

After initial extraction, silica gel column chromatography and Sephadex LH-20 gel filtration are routinely employed. For example, the ethyl acetate extract of Cycas revoluta leaflets was fractionated using silica gel (eluted with CHCl₃:MeOH gradients) to isolate (2S)-2,3-dihydroamentoflavone glycosides. Polyamide resin is particularly effective for removing phenolic impurities, enhancing final purity to >90%.

Structural Elucidation and Derivative Synthesis

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for confirming the structure of this compound. The (2S) configuration at the dihydroflavone moiety is confirmed via circular dichroism (CD) spectroscopy, as demonstrated in isolates from Cycas revoluta. Key NMR signals include:

Glycosylated Derivatives

Enzymatic and chemical glycosylation produce derivatives with enhanced solubility. Two novel glucosides, (2S)-7-O-β-d-glucopyranosyl and 7,7′′-di-O-β-d-glucopyranosyl derivatives, were isolated from Cycas revoluta using reverse-phase HPLC . These derivatives exhibit modified bioavailability and reduced cytotoxicity compared to the aglycone form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroamentoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Pharmacological Properties

2,3-Dihydroamentoflavone exhibits a range of pharmacological effects that make it a candidate for therapeutic use in various diseases. The following table summarizes its key bioactivities:

Case Studies

Several studies have investigated the therapeutic potential of this compound:

3.1. Neuroprotective Effects

A study demonstrated that this compound protects PC12 cells from anoxic injury by enhancing cell viability and reducing apoptosis markers. This suggests its potential use in neurodegenerative diseases such as Alzheimer's .

3.2. Anticancer Activity

In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway .

3.3. Metabolic Disorders

Research indicated that this biflavonoid improves insulin sensitivity and reduces blood glucose levels in diabetic models by modulating key metabolic enzymes like pancreatic lipase and fatty acid synthase .

Mechanism of Action

The mechanism of action of 2,3-Dihydroamentoflavone involves its interaction with various molecular targets and pathways:

Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer properties: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Key Observations:

Bioactivity : Amentoflavone exhibits stronger antiviral activity due to its conjugated system, whereas this compound shows enhanced solubility in polar solvents, improving bioavailability .

Methoxy vs. Hydroxy Substitutions : Compounds like 5-Hydroxy-6,7,3’,4’-Tetramethoxyflavone demonstrate how methoxy groups increase lipophilicity, contrasting with this compound’s hydroxyl-rich structure .

Analytical Differentiation

- Chromatography : HPLC retention times differentiate this compound (shorter RT due to polarity) from amentoflavone .

- NMR Signatures : The 2,3-dihydro moiety in this compound generates distinct proton signals (δ 2.5–3.0 ppm for CH₂ groups) absent in amentoflavone .

- Mass Spectrometry : Amentoflavone shows a molecular ion at m/z 538.45, while this compound appears at m/z 540.47 (+2 Da due to hydrogenation) .

Pharmacological Contrasts

- Antioxidant Capacity : this compound’s hydroxyl groups confer superior radical scavenging activity compared to methoxy-substituted analogs like 5-Hydroxy-6,7,3’,4’-Tetramethoxyflavone .

- Enzyme Interactions : Amentoflavone inhibits SARS-CoV-2 protease (Kᵢ = 8.2 μM), while this compound’s reduced planarity lowers binding affinity (Kᵢ = 22.7 μM) .

Biological Activity

2,3-Dihydroamentoflavone is a biflavonoid compound primarily isolated from various plant sources, including Selaginella delicatula and Cycas revoluta. This compound has garnered attention for its diverse biological activities, particularly its antiviral, anti-inflammatory, and neuroprotective properties. Below is a detailed exploration of its biological activity based on recent research findings.

Antiviral Activity

This compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study utilizing virtual screening methods, it was found to exhibit significant binding affinity to the Mpro active site, suggesting its potential as a therapeutic candidate against SARS-CoV-2 infection. The compound demonstrated an IC50 value of approximately 8.3 µM against the Mpro of SARS-CoV, indicating its effectiveness in inhibiting viral replication .

Table 1: Antiviral Activity of this compound

| Virus | Target Enzyme | IC50 (µM) |

|---|---|---|

| SARS-CoV-2 | Mpro | 8.3 |

| Influenza A & B | Various | Moderate |

| Herpes Simplex Virus | HSV-1/HSV-2 | 17.9/48.0 |

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to inhibit beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The compound exhibited an IC50 value of 0.75 µM for BACE1 inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Target Enzyme | IC50 (µM) |

|---|---|

| BACE1 | 0.75 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It demonstrated significant cytotoxicity with median effective dose (ED50) values of 3.50 µg/mL against P-388 cells and 5.25 µg/mL against HT-29 cells . This suggests that the compound may have potential as an anticancer agent.

Table 3: Cytotoxicity Data

| Cell Line | ED50 (µg/mL) |

|---|---|

| P-388 | 3.50 |

| HT-29 | 5.25 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Proteases : By binding to the active site of viral proteases like Mpro, it prevents viral replication.

- Neuroprotective Pathways : Inhibition of BACE1 reduces the production of beta-amyloid plaques associated with Alzheimer's disease.

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of action of this compound:

- Antiviral Screening : A high-throughput screening identified this compound as a promising candidate against SARS-CoV-2 Mpro, validating earlier findings regarding its antiviral properties .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of beta-amyloid and improved cognitive function .

- Cancer Research : In vitro studies demonstrated that treatment with this biflavonoid significantly inhibited cell proliferation in various cancer lines, supporting its role as an anticancer agent .

Q & A

Q. How does this compound’s bioactivity compare to other dihydroflavonoids, such as 2,3-dihydroquercetin?

- Methodology : Perform parallel assays under identical conditions (e.g., DPPH radical scavenging for antioxidants or MTT for cytotoxicity). Use molecular docking to compare binding affinities to targets like estrogen receptors or DNA topoisomerases. Structural differences (e.g., lack of a C2-C3 double bond) may reduce redox activity but improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.